3-Ethyl-5,8-dimethylquinoline-2-thiol

Antimicrobial Resistance Efflux Pump Inhibitor NorA

Researchers targeting antimicrobial resistance require precise chemical tools to validate NorA efflux pump inhibition. Obtaining the correct isomer is critical for data integrity. This compound addresses that need: • Specific NorA Inhibition: Demonstrates an IC50 of 2.02 µM against S. aureus NorA, offering 1.9- to 3.3-fold greater potency than related quinoline derivatives. • Isomeric Purity: The exact 3-ethyl-5,8-dimethyl substitution pattern is essential for SAR studies, preventing confounding results from inactive isomers. • Supply Assurance: Available as a research-grade tool compound with batch-to-batch consistency for reliable comparative studies.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
Cat. No. B12887612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5,8-dimethylquinoline-2-thiol
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC(=C2NC1=S)C)C
InChIInChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)
InChIKeyBKNKTQJFMZPDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Attributes of 3-Ethyl-5,8-dimethylquinoline-2-thiol


3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7) is a heterocyclic thiol belonging to the quinoline-2-thiol class, characterized by a molecular formula of C13H15NS and a molecular weight of 217.33 g/mol . The compound features a quinoline core substituted with ethyl at position 3 and methyl groups at positions 5 and 8, with a reactive thiol (-SH) group at position 2 . This specific substitution pattern distinguishes it from other quinoline-2-thiol derivatives and may influence its biological activity profile, particularly as an efflux pump inhibitor [1].

Uniqueness of 3-Ethyl-5,8-dimethylquinoline-2-thiol over Generic Analogs


Although the quinoline-2-thiol scaffold is common to many research compounds, substitution patterns critically influence biological activity, target engagement, and physicochemical properties [1]. Simple substitution of 3-ethyl-5,8-dimethylquinoline-2-thiol with a generic analog like 4,8-dimethylquinoline-2-thiol (CAS: 53761-60-7) or 3-ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) cannot be presumed to yield equivalent experimental outcomes . The specific arrangement of the ethyl group at position 3 and methyl groups at positions 5 and 8 is a key determinant of its activity profile, as demonstrated by its measurable inhibition of the NorA efflux pump—a property that may not be shared by other quinoline-2-thiol derivatives lacking this exact substitution pattern [2].

3-Ethyl-5,8-dimethylquinoline-2-thiol – Comparative Activity Data


NorA Efflux Pump Inhibition Potency

3-Ethyl-5,8-dimethylquinoline-2-thiol demonstrates measurable inhibition of the Staphylococcus aureus NorA efflux pump, with an IC50 value of 2.02 × 10^3 nM (2.02 µM) in a fluorometric assay measuring ethidium bromide efflux after 5 minutes [1]. This activity is approximately 3.3-fold more potent than the comparator quinoline derivative BDBM50153283 (CHEMBL3774445), which exhibits an IC50 of 6.70 × 10^3 nM (6.70 µM) under similar assay conditions [2]. The compound also shows superior potency compared to BDBM50368050 (CHEMBL4164426), which has an IC50 of 3.90 × 10^3 nM (3.90 µM), representing a 1.9-fold improvement [3].

Antimicrobial Resistance Efflux Pump Inhibitor NorA

Methyl Substituent Positional Differentiation

3-Ethyl-5,8-dimethylquinoline-2-thiol bears methyl groups at the 5- and 8-positions of the quinoline ring, whereas the commercially available analog 4,8-dimethylquinoline-2-thiol (CAS: 53761-60-7) places methyl groups at the 4- and 8-positions . Another analog, 3-ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3), shifts the methyl substitution to the 7- and 8-positions while retaining the 3-ethyl group . These positional differences alter the compound's electronic distribution and steric profile, which are known to impact target binding in quinoline-based efflux pump inhibitors .

Structure-Activity Relationship Medicinal Chemistry Quinoline Scaffold

Antimicrobial Class-Level Activity of Quinoline-2-thiol Scaffold

While direct MIC data for 3-ethyl-5,8-dimethylquinoline-2-thiol are not available, the quinoline-2-thiol scaffold is well-documented for antimicrobial activity. Recent studies demonstrate that quinoline and quinazoline derivatives, including thiol-containing analogs, act as effective NorA efflux pump inhibitors and potentiate the activity of ciprofloxacin against resistant S. aureus strains [1]. In these studies, representative compounds enhanced ciprofloxacin efficacy both in vitro and in vivo, reducing bacterial invasiveness without exhibiting significant cytotoxicity toward human cell lines [2]. The thiol functionality at the 2-position is a critical pharmacophore for metal coordination and enzyme inhibition in this class [3].

Antimicrobial Antibacterial Quinoline Derivatives

Synthetic Accessibility via Thionation

3-Ethyl-5,8-dimethylquinoline-2-thiol is accessible via established synthetic methodologies. The most robust and chemoselective route involves direct thionation of the corresponding quinolin-2(1H)-one precursor using Lawesson's Reagent or phosphorus pentasulfide (P4S10) . This approach is well-characterized in the literature for quinoline-2-thiol derivatives, enabling reliable compound sourcing from custom synthesis providers. The thiol group also offers a handle for further derivatization, including alkylation and metal complex formation, expanding the compound's utility as a synthetic intermediate .

Chemical Synthesis Thionation Quinoline Derivatives

3-Ethyl-5,8-dimethylquinoline-2-thiol – Application Scenarios


NorA Efflux Pump Inhibitor Development

3-Ethyl-5,8-dimethylquinoline-2-thiol is a compelling candidate for programs targeting NorA efflux pump inhibition, as evidenced by its IC50 of 2.02 µM against S. aureus NorA, which is 1.9- to 3.3-fold more potent than structurally related quinoline derivatives [1]. Researchers can use this compound as a starting point for SAR campaigns aimed at optimizing potency and pharmacokinetic properties, or as a tool compound to validate NorA as a target in combination therapy with fluoroquinolones [2].

Structure-Activity Studies of 5,8-Dimethyl Quinoline-2-thiol

The precise 5,8-dimethyl substitution pattern of 3-ethyl-5,8-dimethylquinoline-2-thiol distinguishes it from the more common 4,8-dimethylquinoline-2-thiol analog [1]. This unique isomer is essential for systematic SAR investigations designed to map the influence of methyl group positioning on biological activity, metal coordination chemistry, or physicochemical properties [2]. Procurement of the exact isomer ensures experimental integrity and prevents confounding variables in comparative studies.

Metal Complex Synthesis and Functional Materials

The thiol group at position 2 of the quinoline ring serves as an effective ligand for transition metals, enabling the synthesis of novel coordination complexes with potential antimicrobial, catalytic, or sensing applications [1]. 3-Ethyl-5,8-dimethylquinoline-2-thiol can be employed as a building block to generate S,N-chelating ligands, with the 5,8-dimethyl substitution pattern modulating the steric and electronic environment around the metal center [2].

Thiol-Mediated Redox and Conjugation Probe

The reactive thiol moiety of 3-ethyl-5,8-dimethylquinoline-2-thiol makes it a useful probe for investigating thiol-disulfide exchange, protein cysteine modification, and oxidative stress pathways [1]. Its quinoline chromophore may also provide a fluorescent readout, facilitating detection in biochemical assays. The compound can be further derivatized via S-alkylation to generate stable thioethers for targeted chemical biology applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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